In-depth Technical Guide: The Mechanism of Action of (S,R,S)-AHPC-Me-8-bromooctanoic acid
In-depth Technical Guide: The Mechanism of Action of (S,R,S)-AHPC-Me-8-bromooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the mechanism of action of (S,R,S)-AHPC-Me-8-bromooctanoic acid. This molecule is a key chemical tool in the field of targeted protein degradation, functioning as a ligand-linker conjugate for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The core of its function lies in the (S,R,S)-AHPC-Me moiety, a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The 8-bromooctanoic acid component serves as a versatile linker, enabling the conjugation of the VHL ligand to a warhead that targets a specific protein for degradation. This guide will dissect the molecular interactions, signaling pathways, and experimental methodologies relevant to the application of this compound in the development of novel therapeutics.
Introduction to (S,R,S)-AHPC-Me-8-bromooctanoic acid
(S,R,S)-AHPC-Me-8-bromooctanoic acid is a heterobifunctional molecule comprised of two key components:
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(S,R,S)-AHPC-Me: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component of the cellular protein degradation machinery.
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8-bromooctanoic acid: An eight-carbon alkyl chain linker with a terminal bromine atom, which acts as a reactive handle for conjugation to a target protein ligand.
This ligand-linker conjugate is a foundational building block for the synthesis of PROTACs. PROTACs are designed to hijack the ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs), offering a powerful therapeutic modality for targeting proteins that have been traditionally considered "undruggable."
The PROTAC Mechanism of Action: A VHL-Recruiting System
The mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-Me-8-bromooctanoic acid is centered on the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the target protein. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the target protein.
Ternary Complex Formation
The process is initiated by the PROTAC molecule simultaneously binding to both the VHL E3 ligase via its (S,R,S)-AHPC-Me head and the target protein via its specific warhead. This brings the E3 ligase and the target protein into close proximity, forming a transient ternary complex.
Ubiquitination of the Target Protein
Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to accessible lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a degradation signal.
Proteasomal Degradation
The polyubiquitinated target protein is then recognized and shuttled to the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the VHL E3 ligase are released and can participate in further rounds of degradation.
Application in the Development of a CYP1B1 Degrader
A notable application of (S,R,S)-AHPC-Me-8-bromooctanoic acid is in the synthesis of PROTAC CYP1B1 degrader-2 (PV2) .[1][2][3] Cytochrome P450 1B1 (CYP1B1) is an enzyme that is overexpressed in various tumors and is associated with cancer cell proliferation and drug resistance.
Structure of PROTAC CYP1B1 degrader-2 (PV2)
The structure of PV2 consists of the (S,R,S)-AHPC-Me VHL ligand connected via the 8-carbon linker to a ligand that specifically binds to CYP1B1.
Caption: General structure of PROTAC CYP1B1 degrader-2 (PV2).
Quantitative Data: Degradation Efficiency of PV2
The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC CYP1B1 degrader-2 (PV2) | CYP1B1 | A549/Taxol | 1.0 | >90 | [2][4] |
Experimental Protocols
The development and characterization of PROTACs synthesized from (S,R,S)-AHPC-Me-8-bromooctanoic acid involve a series of biochemical and cell-based assays.
VHL Ligand Binding Affinity Assays
Determining the binding affinity of (S,R,S)-AHPC-Me to the VHL protein is crucial. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed.
4.1.1. Isothermal Titration Calorimetry (ITC) Protocol
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Principle: A solution of the ligand ((S,R,S)-AHPC-Me) is titrated into a solution containing the VHL protein. The heat changes upon each injection are measured to generate a binding isotherm.
General Protocol:
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Sample Preparation:
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Express and purify the VHL protein complex (VCB: VHL, Elongin B, and Elongin C).
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Prepare a concentrated stock solution of (S,R,S)-AHPC-Me in a buffer compatible with the protein (e.g., PBS or HEPES), with a final DMSO concentration kept low (typically <5%).
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Dialyze the protein against the same buffer to ensure buffer matching.
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ITC Experiment:
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Load the VHL protein solution into the sample cell of the calorimeter.
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Load the (S,R,S)-AHPC-Me solution into the injection syringe.
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Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
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A control experiment with ligand injected into buffer alone is performed to subtract the heat of dilution.
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Data Analysis:
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Integrate the heat-flow peaks to obtain the heat change per injection.
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Plot the heat change against the molar ratio of ligand to protein.
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Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
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4.1.2. Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.
Principle: The VHL protein is immobilized on a sensor chip, and a solution of (S,R,S)-AHPC-Me is flowed over the surface. The binding and dissociation are monitored in real-time.
General Protocol:
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Chip Preparation and Ligand Immobilization:
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Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
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Immobilize the purified VCB complex onto the chip surface via amine coupling.
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Deactivate any remaining active esters with ethanolamine.
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A reference channel is prepared similarly but without the protein to subtract non-specific binding.
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Analyte Injection and Data Collection:
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Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
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Inject a series of concentrations of (S,R,S)-AHPC-Me over the immobilized VHL and reference channels.
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Monitor the association and dissociation phases in real-time.
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Regenerate the sensor surface between injections if necessary.
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Data Analysis:
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Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
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Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
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Cellular Degradation Assays
4.2.1. Western Blotting for Protein Degradation
Western blotting is a widely used technique to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Principle: Cells are treated with the PROTAC for a specified time, and the total protein is extracted. The target protein levels are then detected and quantified using a specific antibody.
General Protocol:
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Cell Culture and Treatment:
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Plate cells (e.g., A549/Taxol for CYP1B1) and allow them to adhere overnight.
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Treat the cells with a range of concentrations of the PROTAC (e.g., PV2) for a desired time course (e.g., 24 hours).
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Include a vehicle control (e.g., DMSO).
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Protein Extraction and Quantification:
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Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Quantify the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting:
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Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
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Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-CYP1B1) and a loading control (e.g., anti-GAPDH or anti-β-actin).
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Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
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Detect the signal using a chemiluminescent substrate and an imaging system.
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Data Analysis:
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Quantify the band intensities using densitometry software.
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Normalize the target protein band intensity to the loading control band intensity.
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Calculate the percentage of protein remaining relative to the vehicle control.
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Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
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Signaling Pathways and Logical Relationships
The mechanism of action of a PROTAC synthesized from (S,R,S)-AHPC-Me-8-bromooctanoic acid can be visualized as a signaling pathway and a logical workflow.
Caption: Signaling pathway of VHL-recruiting PROTAC-mediated protein degradation.
Caption: Experimental workflow for the development and characterization of a PROTAC.
Conclusion
(S,R,S)-AHPC-Me-8-bromooctanoic acid is a valuable chemical entity for the development of VHL-recruiting PROTACs. Its mechanism of action, rooted in the principles of induced proximity and hijacking of the ubiquitin-proteasome system, offers a powerful strategy for the targeted degradation of disease-relevant proteins. This guide has provided a comprehensive overview of its function, application in the synthesis of a CYP1B1 degrader, and the key experimental protocols used for its characterization. A thorough understanding of these principles is essential for researchers and drug developers working to advance the field of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PROTAC CYP1B1 降解剂-2 | PROTAC CYP1B1 degrader-2 | CAS 2836297-26-6 | CYP1B1降解剂 | 美国IvivoChem [invivochem.cn]
- 4. Development of novel N-aryl-2,4-bithiazole-2-amine-based CYP1B1 degraders for reversing drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
